molecular formula C18H22ClN5 B2866466 1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890894-39-0

1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer B2866466
CAS-Nummer: 890894-39-0
Molekulargewicht: 343.86
InChI-Schlüssel: DQFUZVLWIXBGBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e][1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Pyrazolopyrimidine derivatives have been extensively studied for their anticancer properties. The ultrasonic-assisted synthesis of compounds tethered with 1,2,3-triazoles, including pyrazolopyrimidine linkages, has shown promising in-vitro anticancer activity against various cancer cell lines . This compound, in particular, may inhibit the growth of cancer cells by interfering with cellular signaling pathways critical for tumor growth and survival.

Antiviral Potential

Compounds bearing the pyrazolopyrimidine moiety have demonstrated potential as antiviral agents. Their ability to interfere with viral replication makes them candidates for the development of new antiviral drugs, especially in the context of emerging viral infections where there is an urgent need for effective therapies .

Antimicrobial Effects

The antimicrobial activity of pyrazolopyrimidine derivatives is another area of interest. These compounds can be designed to target specific bacterial enzymes or pathways, providing a new avenue for combating antibiotic-resistant bacterial strains .

Parkinson’s Disease Treatment

Research has indicated that pyrazolopyrimidine derivatives may have therapeutic effects in the treatment of Parkinson’s disease. This could be due to their neuroprotective properties or their ability to modulate neural pathways that are affected in Parkinson’s disease .

Skin Cancer Therapy

Specific pyrazolopyrimidine derivatives have shown activity against skin cancer cell lines, such as G-361. This suggests a potential use for these compounds in the treatment of skin cancer, possibly through mechanisms involving the inhibition of cell proliferation or inducing apoptosis in cancerous cells .

Central Nervous System (CNS) Cancer Treatment

The compound’s efficacy against CNS cancer cell lines, such as SF-268, highlights its potential application in treating cancers of the central nervous system. By targeting specific signaling molecules or pathways in CNS cancer cells, this compound could contribute to the development of new therapeutic strategies .

Human Leukemia Treatment

Pyrazolopyrimidine derivatives have also been tested against human leukemia cell lines like HL-60. Their ability to induce cell cycle arrest or apoptosis in these cells could make them valuable in the creation of new leukemia treatments .

CDK2 Inhibition for Cancer Therapy

The compound has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively and preventing their proliferation .

Safety and Hazards

The safety and hazards of similar compounds have been studied. An advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Zukünftige Richtungen

The future directions of research on similar compounds have been discussed. For instance, novel derivatives of 1,4,6-trisubstituted pyrazolo [3,4-d]pyrimidines were designed based upon some chemical modifications of olomoucine 26 and roscovitine 27 .

Eigenschaften

IUPAC Name

1-(3-chloro-4-methylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5/c1-4-8-23(9-5-2)17-15-11-22-24(18(15)21-12-20-17)14-7-6-13(3)16(19)10-14/h6-7,10-12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFUZVLWIXBGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.